FK 3311
Overview
Description
FK-3311, also known as N-[4-acetyl-2-(2,4-difluorophenoxy)phenyl]methanesulfonamide, is a cell-permeable and orally available sulfonanilide. It acts as a selective inhibitor of cyclooxygenase-2 (COX-2) and is classified as a non-steroidal anti-inflammatory drug (NSAID).
Mechanism of Action
Target of Action
FK 3311 is a selective inhibitor of Cyclooxygenase-2 (COX-2) . COX-2 is an intracellular enzyme that plays a crucial role in the conversion of arachidonic acid into prostaglandin G2 and PGH2 . The expression of COX-2 is tightly regulated and induced by various mediators such as cytokines, growth factors, and endotoxins .
Mode of Action
This compound selectively inhibits the activity of COX-2 in human platelets and mononuclear cells . By inhibiting COX-2, this compound prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, this compound disrupts the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .
Pharmacokinetics
It is known that this compound is cell-permeable and orally available , suggesting good bioavailability.
Result of Action
This compound has been shown to have significant anti-inflammatory effects . In animal models of myocardial ischemia-reperfusion and liver transplantation, this compound significantly reduced serum levels of aspartate aminotransferase (AST), alanine aminotransferase (ALT), lactate dehydrogenase (LDH), and thromboxane B2 . It also improved liver tissue blood flow and reduced liver tissue damage .
Biochemical Analysis
Biochemical Properties
FK 3311 plays a significant role in biochemical reactions, particularly as a COX-2 inhibitor . COX-2 is an enzyme that plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. By inhibiting COX-2, this compound can reduce the production of these inflammatory mediators .
Cellular Effects
This compound has been shown to have a variety of effects on cells. It inhibits the production of prostaglandin E2 by rat peritoneal neutrophils in vitro . It also has protective effects against hepatic warm ischemia-reperfusion injury .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of the COX-2 enzyme . This inhibition leads to a decrease in the production of prostaglandins, thereby reducing inflammation .
Dosage Effects in Animal Models
In animal models, this compound has been shown to inhibit adjuvant-induced arthritis with an ED50 of 0.29 mg/kg
Metabolic Pathways
This compound is involved in the arachidonic acid metabolic pathway through its inhibition of the COX-2 enzyme
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FK-3311 involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the phenoxy intermediate: This involves the reaction of 2,4-difluorophenol with an appropriate acetylating agent to form the acetylated phenoxy compound.
Sulfonamide formation: The acetylated phenoxy compound is then reacted with methanesulfonyl chloride in the presence of a base to form the sulfonamide intermediate.
Final coupling: The sulfonamide intermediate is coupled with 4-acetyl-2-aminophenol under specific conditions to yield FK-3311.
Industrial Production Methods
Industrial production of FK-3311 follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency separation techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
FK-3311 undergoes various chemical reactions, including:
Oxidation: FK-3311 can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert FK-3311 to its corresponding amine derivatives.
Substitution: FK-3311 can undergo nucleophilic substitution reactions, particularly at the sulfonamide group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides
Scientific Research Applications
FK-3311 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of cyclooxygenase-2 and its effects on prostaglandin synthesis.
Biology: Investigated for its role in modulating inflammatory responses and its effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, such as arthritis and inflammatory bowel disease.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in pharmaceutical research
Comparison with Similar Compounds
Similar Compounds
Celecoxib: Another selective COX-2 inhibitor with similar anti-inflammatory properties.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to safety concerns.
Valdecoxib: A selective COX-2 inhibitor with applications in treating pain and inflammation
Uniqueness of FK-3311
FK-3311 is unique due to its high selectivity for COX-2 over cyclooxygenase-1 (COX-1), which minimizes gastrointestinal side effects commonly associated with non-selective NSAIDs. Additionally, FK-3311 has shown promising results in preclinical studies for its protective effects against ischemia-reperfusion injury in various organ systems .
Properties
IUPAC Name |
N-[4-acetyl-2-(2,4-difluorophenoxy)phenyl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO4S/c1-9(19)10-3-5-13(18-23(2,20)21)15(7-10)22-14-6-4-11(16)8-12(14)17/h3-8,18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIYLGZNZGPXRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)NS(=O)(=O)C)OC2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151474 | |
Record name | FK 3311 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116686-15-8 | |
Record name | FK 3311 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116686158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FK 3311 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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